4-Cyclopropyl-6-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
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Overview
Description
4-Cyclopropyl-6-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that features a pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound, which includes a cyclopropyl group and an ethanesulfonyl group, contributes to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate precursors, such as a substituted urea and a β-diketone.
Introduction of the Cyclopropyl Group: This step may involve a cyclopropanation reaction, where a suitable cyclopropylating agent is used.
Attachment of the Ethanesulfonyl Group: This can be done through a sulfonylation reaction, where ethanesulfonyl chloride is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used in studies to understand its effects on biological systems, including its potential as an anti-inflammatory or anti-cancer agent.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved will depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine
- N-cyclopropyl-6-(ethanesulfonyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Uniqueness
4-Cyclopropyl-6-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its specific combination of functional groups and its potential biological activities
Properties
Molecular Formula |
C15H22N4O2S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(6-cyclopropylpyrimidin-4-yl)-5-ethylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C15H22N4O2S/c1-2-22(20,21)19-8-12-6-18(7-13(12)9-19)15-5-14(11-3-4-11)16-10-17-15/h5,10-13H,2-4,6-9H2,1H3 |
InChI Key |
TYUDADGXTJFGTH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CC2CN(CC2C1)C3=NC=NC(=C3)C4CC4 |
Origin of Product |
United States |
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